N'-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of cyanoacetamide derivatives These compounds are known for their diverse biological activities and are widely used in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a solvent-free reaction where the reactants are stirred at elevated temperatures to yield the desired product . Another method involves the use of ethyl cyanoacetate and aryl amines in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-temperature conditions, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Phenyl Isothiocyanate: For the formation of thiophene derivatives.
Catalysts: Such as potassium hydroxide and triethylamine to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as thiophenes, pyrazoles, and pyridines, which are known for their biological activities .
Scientific Research Applications
N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s cyano and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the inhibition of certain enzymes or the activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-2-cyanoacetamide: Known for its use in the synthesis of heterocyclic compounds.
3-cyanoacetyl indoles: Utilized in the synthesis of various indole-based heterocycles.
Uniqueness
N’-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and biological activity. The presence of the chromene moiety, in particular, sets it apart from other cyanoacetamide derivatives and contributes to its versatility in various applications .
Properties
Molecular Formula |
C14H11N3O5 |
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Molecular Weight |
301.25 g/mol |
IUPAC Name |
N'-(2-cyanoacetyl)-8-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C14H11N3O5/c1-21-10-4-2-3-8-7-9(14(20)22-12(8)10)13(19)17-16-11(18)5-6-15/h2-4,7H,5H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
SUURMIPZRPRUFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)CC#N |
Origin of Product |
United States |
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